molecular formula C8H5F3N2 B020432 4-Amino-2-(trifluoromethyl)benzonitrile CAS No. 654-70-6

4-Amino-2-(trifluoromethyl)benzonitrile

Cat. No. B020432
CAS RN: 654-70-6
M. Wt: 186.13 g/mol
InChI Key: PMDYLCUKSLBUHO-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)benzonitrile, also known as 4-Cyano-3-trifluoromethylaniline, is a cyanated and trifluoromethylated derivative of aniline . It has a molecular formula of C8H5F3N2 and a molecular weight of 186.13 g/mol . It is used as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-(trifluoromethyl)benzonitrile is represented by the SMILES string Nc1ccc(C#N)c(c1)C(F)(F)F . The InChI representation is InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 .


Chemical Reactions Analysis

4-Amino-2-(trifluoromethyl)benzonitrile serves as a starting material in the synthesis of benzimidazoles . It can also be used in the synthesis of 4,5-diamino-2-(trifluoromethyl)benzonitrile .


Physical And Chemical Properties Analysis

4-Amino-2-(trifluoromethyl)benzonitrile is a solid with a melting point of 141-145 °C (lit.) . It has a molecular weight of 186.13 g/mol .

Scientific Research Applications

Pharmaceutical Research: Breast Cancer Treatment

4-Amino-2-(trifluoromethyl)benzonitrile: is a key starting material in the synthesis of benzimidazoles . These compounds are being studied for their potential as treatments for breast cancer. They work by inhibiting the growth of endothelial cells, which is crucial in the development of new blood vessels that tumors need to grow .

Material Science: Advanced Material Synthesis

In material science, this compound serves as a precursor for creating novel materials with specific properties. For example, it can be used to synthesize benzimidazole-based polymers , which have applications in high-performance materials due to their thermal stability and mechanical strength .

Chemical Synthesis: Non-Steroidal Androgen Receptor Modulators

4-Amino-2-(trifluoromethyl)benzonitrile: is utilized in chemical synthesis to create benzene derivatives that act as non-steroidal androgen receptor modulators . These modulators can have therapeutic applications in diseases where androgen receptors play a crucial role.

Biological Studies: Endothelial Cell Research

This chemical is instrumental in biological research, particularly in studies focusing on endothelial cells. By inhibiting these cells, researchers can better understand the process of angiogenesis, which is vital in both normal physiological processes and in disease states like cancer .

Environmental Science: Ecotoxicology

While direct applications in environmental science are not well-documented, the safety profile and handling precautions of 4-Amino-2-(trifluoromethyl)benzonitrile suggest that it should be managed carefully to prevent environmental contamination .

Analytical Chemistry: Derivatization Agent

In analytical chemistry, compounds like 4-Amino-2-(trifluoromethyl)benzonitrile can be used as derivatization agents to enhance the detection of various analytes in complex mixtures, improving the accuracy and sensitivity of analytical methods .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . This suggests potential future directions in the field of cancer treatment research.

properties

IUPAC Name

4-amino-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYLCUKSLBUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215711
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(trifluoromethyl)benzonitrile

CAS RN

654-70-6
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-amino-2-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 4-amino-2-(trifluoromethyl)
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Record name 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Amino-2-(trifluoromethyl)benzonitrile in pharmaceutical synthesis?

A1: 4-Amino-2-(trifluoromethyl)benzonitrile serves as a crucial building block in synthesizing various pharmaceutical compounds, notably bicalutamide [, ]. Bicalutamide is an antiandrogen medication primarily used to treat prostate cancer. The compound's structure makes it a versatile intermediate for introducing specific pharmacophores into drug candidates.

Q2: Are there efficient synthetic routes available for producing 4-Amino-2-(trifluoromethyl)benzonitrile on a larger scale?

A2: Yes, researchers have developed an efficient, non-chromatographic process for producing 4-Amino-2-(trifluoromethyl)benzonitrile in large quantities. This process utilizes 4-amino-2-(trifluoromethyl)benzonitrile (6) as a starting material and proceeds through four synthetic steps, yielding the final product with high purity (98% HPLC area%) []. This development is particularly significant for potential industrial applications and further drug development.

Q3: What are the common synthetic applications of 4-Amino-2-(trifluoromethyl)benzonitrile in medicinal chemistry?

A3: 4-Amino-2-(trifluoromethyl)benzonitrile finds applications in synthesizing diverse molecules with potential biological activity. For example, it acts as a key precursor in producing a series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, which exhibit potential antibacterial properties [, ]. This highlights the compound's utility in exploring novel therapeutic agents.

Q4: What are the key steps involved in a typical synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile?

A4: One approach to synthesizing 4-Amino-2-(trifluoromethyl)benzonitrile starts with m-fluoro-(trifluoromethyl)benzene. It undergoes a four-step process involving bromination, Grignard reaction, cyanidation, and finally, amination []. This method provides a general pathway for obtaining the desired compound, with each step offering opportunities for optimization.

Q5: How is the structure of 4-Amino-2-(trifluoromethyl)benzonitrile typically confirmed?

A5: The structure of synthesized 4-Amino-2-(trifluoromethyl)benzonitrile is typically validated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy [, ]. These methods provide complementary information regarding the compound's molecular weight, functional groups, and proton environments, confirming its identity and purity.

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